Cas no 1806705-85-0 (4-Hydrazinyl-3-(trifluoromethylthio)toluene)
4-Hydrazinyl-3-(trifluoromethylthio)toluene Chemical and Physical Properties
Names and Identifiers
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- 4-Hydrazinyl-3-(trifluoromethylthio)toluene
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- Inchi: 1S/C8H9F3N2S/c1-5-2-3-6(13-12)7(4-5)14-8(9,10)11/h2-4,13H,12H2,1H3
- InChI Key: DMWJSHRVAJUCKC-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C=C(C)C=CC=1NN
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 186
- XLogP3: 3.2
- Topological Polar Surface Area: 63.4
4-Hydrazinyl-3-(trifluoromethylthio)toluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010012697-250mg |
4-Hydrazinyl-3-(trifluoromethylthio)toluene |
1806705-85-0 | 97% | 250mg |
484.80 USD | 2021-07-05 | |
| Alichem | A010012697-500mg |
4-Hydrazinyl-3-(trifluoromethylthio)toluene |
1806705-85-0 | 97% | 500mg |
782.40 USD | 2021-07-05 | |
| Alichem | A010012697-1g |
4-Hydrazinyl-3-(trifluoromethylthio)toluene |
1806705-85-0 | 97% | 1g |
1,564.50 USD | 2021-07-05 |
4-Hydrazinyl-3-(trifluoromethylthio)toluene Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 4-Hydrazinyl-3-(trifluoromethylthio)toluene
Chemical Profile of 4-Hydrazinyl-3-(trifluoromethylthio)toluene (CAS No. 1806705-85-0)
4-Hydrazinyl-3-(trifluoromethylthio)toluene, identified by its Chemical Abstracts Service (CAS) number 1806705-85-0, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aryl hydrazines, characterized by the presence of a hydrazine substituent and a trifluoromethylthio functional group. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 4-Hydrazinyl-3-(trifluoromethylthio)toluene consists of a toluene core, which is a benzene ring substituted with a methyl group, further modified with a hydrazine moiety at the 4-position and a trifluoromethylthio group at the 3-position. The presence of these functional groups imparts unique chemical properties that are of significant interest to researchers. The trifluoromethylthio group, in particular, is known for its ability to enhance metabolic stability and binding affinity, making it a valuable component in the design of bioactive molecules.
In recent years, there has been increasing interest in the development of novel hydrazine-based compounds for their potential therapeutic applications. Hydrazines have been widely studied for their role in various biological processes and their ability to interact with biological targets such as enzymes and receptors. The compound 4-Hydrazinyl-3-(trifluoromethylthio)toluene represents an advanced derivative that combines the reactivity of hydrazine with the stability provided by the trifluoromethylthio group.
One of the key areas where this compound shows promise is in the field of anticancer research. Cancer cells often exhibit altered metabolic pathways and increased resistance to conventional therapies. Hydrazine-based compounds have been investigated for their ability to interfere with these pathways, leading to selective toxicity towards cancer cells. The structural features of 4-Hydrazinyl-3-(trifluoromethylthio)toluene suggest that it may be capable of inhibiting key enzymes involved in cancer cell proliferation and survival.
Furthermore, the trifluoromethylthio group can influence the pharmacokinetic properties of the molecule, potentially enhancing its bioavailability and reducing its susceptibility to metabolic degradation. This is particularly important for drug candidates that require prolonged circulation times to achieve therapeutic effects. The combination of these structural elements makes 4-Hydrazinyl-3-(trifluoromethylthio)toluene a compelling candidate for further investigation.
Recent studies have also explored the use of hydrazine derivatives in the treatment of inflammatory diseases. Inflammation is a hallmark of many chronic conditions, including arthritis and autoimmune disorders. Hydrazine-based compounds have been shown to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The unique structure of 4-Hydrazinyl-3-(trifluoromethylthio)toluene may allow it to interact with these pathways in a novel manner, potentially offering new therapeutic strategies.
The synthesis of 4-Hydrazinyl-3-(trifluoromethylthio)toluene involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to construct the desired molecular framework efficiently. The presence of sensitive functional groups necessitates precise control over reaction conditions to avoid unwanted side products.
In conclusion, 4-Hydrazinyl-3-(trifluoromethylthio)toluene (CAS No. 1806705-85-0) is a structurally interesting compound with potential applications in pharmaceutical research. Its unique combination of hydrazine and trifluoromethylthio groups makes it a versatile building block for drug discovery efforts targeting various diseases, including cancer and inflammatory disorders. Further research into its biological activity and pharmacological properties will be essential to unlock its full therapeutic potential.
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